15-deoxy-Delta12,14-Prostaglandin J2-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

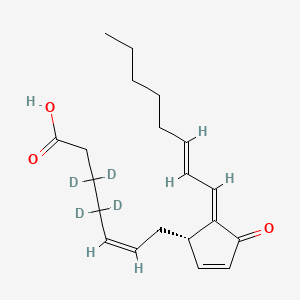

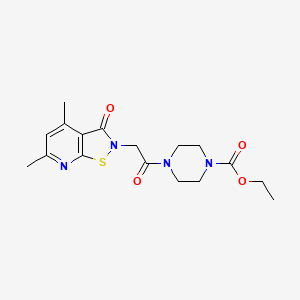

15-deoxy-Delta12,14-Prostaglandin J2-d4 is a synthetic derivative of the naturally occurring prostaglandin D2. It is a cyclopentenone prostaglandin known for its potent anti-inflammatory and anti-tumor properties. This compound is widely studied for its role as a ligand for peroxisome proliferator-activated receptor gamma (PPAR-γ), which is involved in various cellular processes including metabolism, inflammation, and cell differentiation .

Mechanism of Action

Target of Action

The primary target of 15-deoxy-Delta12,14-Prostaglandin J2-d4 (15d-PGJ2-d4) is Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a member of the nuclear hormone superfamily of ligand-activated transcriptional factors . It plays a crucial role in regulating inflammatory responses and is involved in various biological processes such as lipid metabolism, insulin sensitivity, and cell differentiation .

Mode of Action

15d-PGJ2-d4 acts as a selective agonist to PPARγ . It binds to the receptor with high affinity, leading to the activation of PPARγ . This activation results in the modulation of gene expression, which can lead to various cellular responses . Interestingly, 15d-PGJ2-d4 also elicits PPARγ-independent inhibition of nuclear factor (NF)-κB dependent transcription .

Biochemical Pathways

The activation of PPARγ by 15d-PGJ2-d4 affects several biochemical pathways. For instance, it has been reported to inhibit the TNFα induced IKK-NF-κB pathway . This inhibition results in the downregulation of specific cell adhesion molecules, reducing the adhesion and infiltration of leukocytes .

Result of Action

The activation of PPARγ by 15d-PGJ2-d4 leads to various molecular and cellular effects. It has been reported to induce apoptosis in a number of cell types including human lung cancer cells, synoviocytes, and macrophages . Additionally, it promotes the differentiation of fibroblasts to adipocytes . It also inhibits the proliferation of cancer cell lines .

Action Environment

The action of 15d-PGJ2-d4 can be influenced by various environmental factors. For instance, under inflammatory conditions, the compound’s anti-inflammatory properties may be particularly beneficial . .

Biochemical Analysis

Biochemical Properties

15-deoxy-Delta12,14-Prostaglandin J2-d4 is known to interact with various enzymes, proteins, and other biomolecules. It is a selective agonist to PPARγ (peroxisome proliferator-activated receptors) and a covalent PPARδ agonist . It promotes efficient differentiation of C3H10T1/2 fibroblasts to adipocytes . It also inhibits the proliferation of cancer cell lines that express PPARγ and cyclooxygenase-2 (COX-2) .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It regulates the inflammatory response in vivo . It also elicits PPARγ-independent inhibition of nuclear factor (NF)-κB dependent transcription . It acts as an anti-angiogenic factor and triggers endothelial cell apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It modulates the adhesion process by inhibiting the TNFα induced IKK-NF-κB pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to prevent reactive oxygen species generation and mitochondrial membrane depolarization induced by oxidative stress .

Metabolic Pathways

This compound is involved in the metabolic pathways of prostaglandins, which are produced from arachidonic acid by cyclooxygenase .

Subcellular Localization

It has been shown to prevent reactive oxygen species generation and mitochondrial membrane depolarization induced by oxidative stress , suggesting its activity in the mitochondria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-deoxy-Delta12,14-Prostaglandin J2-d4 typically involves the dehydration of prostaglandin D2. The process includes several steps:

Dehydration: Prostaglandin D2 undergoes dehydration to form prostaglandin J2.

Isomerization: Prostaglandin J2 is then isomerized to Delta12,14-prostaglandin J2.

Deoxygenation: The final step involves the removal of the 15-hydroxy group to yield 15-deoxy-Delta12,14-Prostaglandin J2.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

15-deoxy-Delta12,14-Prostaglandin J2-d4 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

15-deoxy-Delta12,14-Prostaglandin J2-d4 has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in cell signaling and gene expression.

Medicine: Investigated for its anti-inflammatory, anti-tumor, and neuroprotective properties.

Industry: Utilized in the development of pharmaceuticals and as a biochemical tool in research

Comparison with Similar Compounds

Similar Compounds

Prostaglandin D2: The precursor of 15-deoxy-Delta12,14-Prostaglandin J2-d4.

Prostaglandin J2: An intermediate in the synthesis of this compound.

Delta12,14-Prostaglandin J2: A closely related compound with similar biological activities.

Uniqueness

This compound is unique due to its potent anti-inflammatory and anti-tumor properties, which are more pronounced compared to its precursors and intermediates. Its ability to modulate multiple signaling pathways and its high affinity for PPAR-γ make it a valuable compound in scientific research .

Properties

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1S,5E)-5-[(E)-oct-2-enylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,15-17H,2-5,8,11-12,14H2,1H3,(H,22,23)/b9-7-,10-6+,18-13+/t17-/m0/s1/i8D2,11D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRUMKCAEVRUBK-NSTSLKHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]\1C=CC(=O)/C1=C/C=C/CCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[cyclopropane-1,5'(6'H)-furo[2,3-d]pyrimidine]](/img/structure/B593843.png)

-methanone](/img/structure/B593844.png)

![(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane](/img/structure/B593845.png)